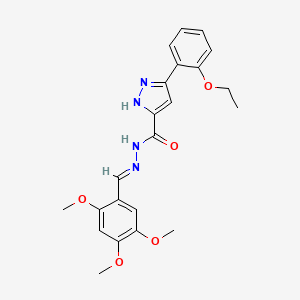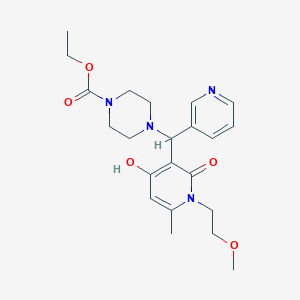
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H32N4O4S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperazines, like the compound , play a crucial role in medicinal chemistry. Their six-membered ring containing two nitrogen atoms makes them versatile scaffolds for drug development. Researchers explore modifications to the piperazine core to create novel therapeutic agents. In this context, the compound could serve as a starting point for designing new drugs targeting specific diseases or biological pathways .
Nonlinear Optical Properties
The synthesized structure exhibits remarkable nonlinear optical properties. The first hyperpolarizability value is significantly higher than that of urea, a common reference compound. This property makes it potentially useful in optical devices, such as frequency converters and modulators .
Computational Chemistry
Theoretical calculations using density functional theory (DFT) provide insights into the compound’s electronic properties. Parameters like the HOMO–LUMO energy gap and Fukui functions help predict reactivity and stability. Researchers can use these results to guide further experiments or optimize the compound for specific applications .
Antimicrobial Activity
Experimental studies evaluate the compound’s antimicrobial properties. Researchers assess its effectiveness against various microorganisms, including bacteria and fungi. Molecular docking studies support the experimental findings, shedding light on the compound’s mode of action and potential targets .
Thermodynamic Properties
Thermodynamic analyses explore heat capacity, entropy, enthalpy change, and Gibbs free energy. These properties are essential for understanding the compound’s behavior under different conditions. Changes in thermodynamic parameters with temperature variations provide valuable information about its stability and reactivity .
Toxicological and Physicochemical Properties
Assessing the toxicological profile and physicochemical characteristics is crucial for drug development. Researchers investigate solubility, lipophilicity, and other relevant properties. These insights guide decisions during preclinical and clinical phases of drug development .
properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-29-20-6-4-5-19(17-20)22-13-15-23(16-14-22)21(26)18-7-11-25(12-8-18)30(27,28)24-9-2-3-10-24/h4-6,17-18H,2-3,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTUWDMKQJVVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

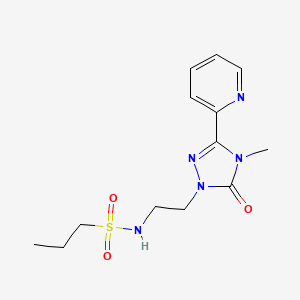


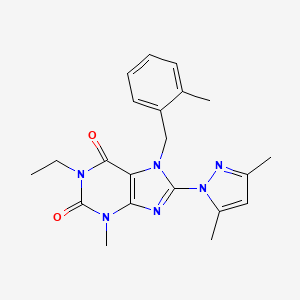

![5-[(2-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2665034.png)
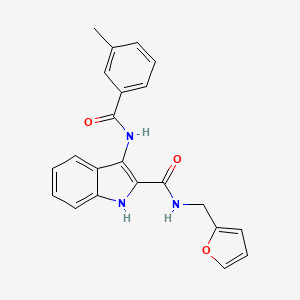
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2665038.png)


![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)
